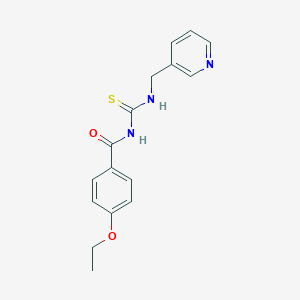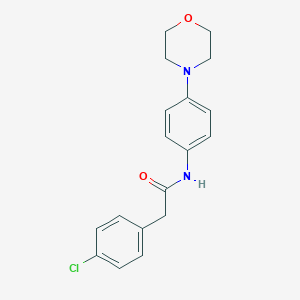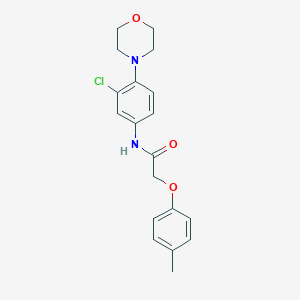
N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea, also known as EPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPTU is a thiourea derivative that has been synthesized through a multi-step process involving the reaction of various chemical compounds.
作用機序
The mechanism of action of N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, including its high purity and stability. However, there are also some limitations to its use in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea. One area of research is the development of more efficient and cost-effective synthesis methods for N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea. Additionally, the potential applications of N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea in the treatment of other diseases, such as diabetes and Alzheimer's disease, should be further explored.
合成法
The synthesis of N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea involves the reaction of 4-ethoxybenzoyl chloride with 3-pyridinemethanol, followed by the reaction of the intermediate product with thiourea. The final product is obtained through purification and isolation processes. The synthesis of N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied, and various modifications have been made to improve the yield and purity of the product.
科学的研究の応用
N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease.
特性
製品名 |
N-(4-ethoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea |
|---|---|
分子式 |
C16H17N3O2S |
分子量 |
315.4 g/mol |
IUPAC名 |
4-ethoxy-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C16H17N3O2S/c1-2-21-14-7-5-13(6-8-14)15(20)19-16(22)18-11-12-4-3-9-17-10-12/h3-10H,2,11H2,1H3,(H2,18,19,20,22) |
InChIキー |
FPQMWKLIZGKXSQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B253073.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253074.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B253076.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B253086.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B253087.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B253088.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253092.png)
![3,4-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B253093.png)
![Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253095.png)
![Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide](/img/structure/B253096.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B253099.png)
![N-[4-(benzoylamino)phenyl]nicotinamide](/img/structure/B253100.png)